1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol . This compound is characterized by the presence of a chloro group, a ketone group, and two mercapto groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimercaptophenyl derivatives and chlorinated reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloro and mercapto groups enable it to form covalent bonds with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
1-Chloro-1-(2,5-dimercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one: This compound has a similar structure but with the mercapto groups positioned differently on the phenyl ring.
1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one: Another similar compound with mercapto groups in different positions, affecting its chemical and physical properties.
Properties
Molecular Formula |
C9H9ClOS2 |
---|---|
Molecular Weight |
232.8 g/mol |
IUPAC Name |
1-[2,5-bis(sulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClOS2/c1-5(11)9(10)7-4-6(12)2-3-8(7)13/h2-4,9,12-13H,1H3 |
InChI Key |
QDSHOVREVDGKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)S)Cl |
Origin of Product |
United States |
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